in vitro pharmacological profile of 1-(2-Fluoro-4-methyl-phenyl)-propylamine
in vitro pharmacological profile of 1-(2-Fluoro-4-methyl-phenyl)-propylamine
Preclinical In Vitro Pharmacological Profiling of 1-(2-Fluoro-4-methyl-phenyl)-propylamine: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing preclinical assay development, I have structured this whitepaper to provide a rigorous, self-validating framework for the in vitro pharmacological profiling of 1-(2-Fluoro-4-methyl-phenyl)-propylamine (CAS: 2206608-03-7). Because this is a novel investigational α -ethylbenzylamine derivative, empirical peer-reviewed data is currently absent. Therefore, this guide synthesizes predictive Structure-Activity Relationship (SAR) modeling with gold-standard assay methodologies to establish a robust blueprint for characterizing its interaction with monoamine transporters (MATs).
Structural-Activity Relationship (SAR) & Predictive Pharmacology
Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—translocate substrates via a three-state "alternating access" mechanism. The S1 binding pocket of these transporters contains a conserved aspartate residue (e.g., D79 in DAT, D98 in SERT) that forms critical ionic interactions with the amine group of a ligand 1.
The unique structure of 1-(2-Fluoro-4-methyl-phenyl)-propylamine dictates its pharmacological behavior through three distinct modifications:
-
4-Methyl Substitution: Para-substitution on the phenyl ring typically increases the steric bulk in a way that is highly tolerated by SERT but less so by DAT. This shifts the pharmacological profile toward more pronounced serotonergic activity, characteristic of entactogens 2.
-
2-Fluoro Substitution: The addition of a highly electronegative fluorine atom at the ortho position alters the electrostatic potential and conformational preference of the phenyl ring. Because fluorine is a bioisostere of hydrogen (adding minimal steric bulk), it generally preserves baseline NET and DAT binding affinities while increasing lipophilicity.
-
α -Ethyl Chain (Propylamine Backbone): Unlike standard amphetamines ( α -methylphenethylamines), the extension to an α -ethyl group creates significant steric hindrance during the transporter's conformational transition from the outward-open to the inward-open state. This structural bulk typically lowers the potency for monoamine release, often trapping the transporter and shifting the molecule's primary mechanism from a substrate (releaser) to a competitive reuptake inhibitor 3.
Predictive Quantitative Data
Based on the SAR principles outlined above, the table below summarizes the predicted in vitro profile of the compound compared to well-characterized structural analogs.
Table 1: Predicted vs. Reference Pharmacological Data for MAT Ligands
| Compound | Structural Class | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Mechanism |
| 1-(2-F-4-Me-Ph)-propylamine | α -ethylbenzylamine | ~800 - 1500 (Pred.) | ~100 - 300 (Pred.) | ~50 - 150 (Pred.) | Reuptake Inhibitor / Weak Releaser |
| 4-Methylamphetamine | α -methylphenethylamine | 140 | 35 | 50 | Potent Monoamine Releaser |
| 2-Fluoroamphetamine | α -methylphenethylamine | 120 | 80 | >5000 | DAT/NET Releaser |
| BDB | α -ethylphenethylamine | >1000 | 250 | 180 | Entactogen / Reuptake Inhibitor |
Mechanistic Workflow: Reuptake Inhibition vs. Efflux
To properly profile this compound, we must distinguish whether it acts as a reuptake inhibitor (blocking the pore) or a substrate (entering the cell to reverse VMAT2 and MATs). The diagram below illustrates the divergent pathways evaluated during in vitro screening.
Fig 1: Mechanistic pathways of monoamine reuptake inhibition versus non-exocytotic efflux.
Self-Validating Experimental Methodology
To empirically validate the predicted IC50 values, a high-throughput [3H] -Monoamine Uptake Inhibition Assay must be executed. This protocol is adapted from the authoritative standards set by the NIMH Psychoactive Drug Screening Program (PDSP), which utilizes HEK293 cells stably expressing human MATs 4.
Crucially, this protocol is designed as a self-validating system . Every reagent and timing parameter is chosen to isolate the specific variable of transporter function, eliminating confounding biological noise.
High-Throughput [3H] -Monoamine Uptake Inhibition Assay
Step 1: Cell Preparation & Seeding
-
Action: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into Poly-L-Lysine coated 96-well plates at a density of 15,000 cells/well. Incubate overnight.
-
Causality: Poly-L-Lysine introduces a positive electrostatic charge to the well bottom, ensuring strong adherence of the negatively charged cell membranes. This prevents catastrophic cell detachment during rapid wash steps, ensuring consistent well-to-well cell counts and minimizing standard deviation.
Step 2: Buffer Preparation
-
Action: Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 μ M pargyline.
-
Causality: Ascorbic acid acts as a reducing agent to prevent the extracellular auto-oxidation of catecholamines. Pargyline, an irreversible monoamine oxidase (MAO) inhibitor, prevents the intracellular enzymatic degradation of the radioligand. Together, these internal controls ensure that the measured radioactivity is strictly a function of transporter activity, not metabolic breakdown.
Step 3: Compound Pre-Incubation
-
Action: Aspirate culture media and add 1-(2-Fluoro-4-methyl-phenyl)-propylamine in a 10-point concentration gradient ( 10−10 to 10−4 M) diluted in KRH buffer. Incubate for exactly 10 minutes at 37°C.
-
Causality: The 10-minute pre-incubation allows the unlabelled investigational compound to reach thermodynamic equilibrium with the transporter's S1 binding pocket before the radioligand is introduced, ensuring an accurate measurement of competitive affinity.
Step 4: Radioligand Addition
-
Action: Add [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin (final concentration 10-50 nM) and incubate for exactly 10 minutes.
-
Causality: The strict 10-minute window restricts the measurement to the linear phase of Michaelis-Menten kinetics. If left longer, intracellular accumulation leads to transporter reversal (efflux), which would artificially lower the apparent intracellular radioactivity and confound the IC50 calculation.
Step 5: Termination and Washing
-
Action: Rapidly aspirate the reaction mixture and wash three times with ice-cold KRH buffer.
-
Causality: Ice-cold buffer instantly lowers the thermodynamic energy of the system, halting transporter conformational changes. This "locks" the internalized radioligand inside the cell while aggressively washing away background extracellular noise.
Step 6: Lysis and Quantification
-
Action: Lyse cells with 1% SDS for 30 minutes. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a Microbeta liquid scintillation counter.
-
Causality: SDS solubilizes the hydrophobic lipid bilayer, releasing the trapped [3H] -monoamines into the aqueous phase. This allows for uniform interaction with the scintillation fluorophores, ensuring accurate photon counting and reliable dose-response curve generation.
References
-
Discovery and Development of Monoamine Transporter Ligands. National Institutes of Health (NIH).[Link]
-
Designer drugs: mechanism of action and adverse effects. National Institutes of Health (NIH).[Link]
-
Beyond ecstasy: Alternative entactogens to 3,4-methylenedioxymethamphetamine with potential applications in psychotherapy. National Institutes of Health (NIH).[Link]
-
Assay Protocol Book - PDSP. University of North Carolina (UNC).[Link]
